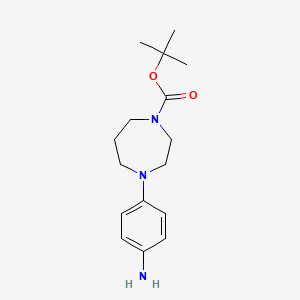
5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (5,8-DMTNHCl) is a novel synthetic compound with a wide range of potential applications in scientific research. It is a derivative of the alkaloid dimethyltryptamine (DMT), a naturally occurring substance found in plants and animals, and is a potent agonist of the serotonin 5-HT2A receptor. 5,8-DMTNHCl has been used in a variety of studies, ranging from neuroscience to pharmacology, as a tool to investigate the effects of serotonin on various physiological processes.
Applications De Recherche Scientifique
5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of serotonin on cognitive processes, such as memory and learning, as well as to investigate the effects of serotonin on various physiological processes, including pain, anxiety, and depression. It has also been used to study the effects of serotonin on various neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia.
Mécanisme D'action
5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is an agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor found in the central and peripheral nervous systems. When 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride binds to the 5-HT2A receptor, it activates a signal transduction cascade that leads to the release of neurotransmitters, such as serotonin, dopamine, and norepinephrine. These neurotransmitters are involved in a variety of physiological processes, including memory and learning, mood regulation, and pain perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride are varied and depend on the dose and route of administration. At low doses, 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has been shown to produce anxiolytic and antidepressant effects, as well as to improve cognitive performance and memory. At higher doses, it has been shown to produce hallucinogenic effects, as well as to alter mood, perception, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, and is easily synthesized in a laboratory setting. Additionally, it is a potent agonist of the serotonin 5-HT2A receptor, and is therefore suitable for investigating the effects of serotonin on various physiological processes. However, it is important to note that 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has a relatively short half-life, and therefore must be administered in relatively high doses to achieve the desired effects.
Orientations Futures
There are a number of potential future directions for 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride research. These include further investigation into the effects of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride on cognitive processes, such as memory and learning; further investigation into the effects of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride on neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia; and further investigation into the potential therapeutic applications of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, such as the treatment of anxiety, depression, and pain. Additionally, further research into the pharmacokinetics and pharmacodynamics of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is warranted to better understand the compound’s effects on the body.
Méthodes De Synthèse
The synthesis of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a multi-step process that begins with the reaction of dimethyltryptamine (DMT) with hydrochloric acid (HCl) to produce a salt of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine (5,8-DMTN). This salt is then reacted with sodium hydroxide (NaOH) to produce the hydrochloride salt of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. The process is relatively simple and can be carried out in a laboratory setting using readily available reagents.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves the reduction of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-one followed by reductive amination with methylamine and subsequent salt formation with hydrochloric acid.", "Starting Materials": [ "5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-one", "Methylamine", "Hydrochloric acid", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-one in methanol.", "Step 2: Add sodium borohydride to the solution and stir for several hours at room temperature.", "Step 3: Quench the reaction by adding water and acidify with hydrochloric acid.", "Step 4: Extract the product with a suitable organic solvent.", "Step 5: Concentrate the organic layer and dissolve the residue in methanol.", "Step 6: Add methylamine to the solution and stir for several hours at room temperature.", "Step 7: Quench the reaction by adding water and acidify with hydrochloric acid.", "Step 8: Extract the product with a suitable organic solvent.", "Step 9: Concentrate the organic layer and dissolve the residue in hydrochloric acid to form the hydrochloride salt of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine." ] } | |
Numéro CAS |
66341-15-9 |
Nom du produit |
5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride |
Formule moléculaire |
C12H18ClNO2 |
Poids moléculaire |
243.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B6165193.png)